The compound has the IUPAC name [3-[(3-fluorophenyl)methyl]imidazol-4-yl]methanamine; hydrochloride. It is cataloged with the CAS number 1713163-55-3 and can be found in databases such as PubChem, which provides detailed chemical information including its molecular structure and properties.
The synthesis of [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the reaction of 3-fluorobenzylamine with imidazole derivatives. The process generally requires specific conditions to optimize yield and purity:
The molecular structure of [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride can be described as follows:
The InChI representation for this compound is provided as InChI=1S/C11H12FN3.ClH/c12-10-3-1-2-9(4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H.
[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions (temperature, solvent) vary based on the specific transformation being targeted .
The mechanism of action for [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride primarily relates to its interactions at a molecular level within biological systems:
Research indicates that compounds similar to this one may inhibit certain enzymes or modulate receptor activity, contributing to their potential therapeutic applications .
The physical and chemical properties of [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride include:
These properties are crucial for determining the compound's behavior during synthesis, storage, and application in various fields .
The scientific applications of [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride are diverse:
This compound's versatility makes it valuable across multiple domains including pharmaceuticals, agrochemicals, and materials science .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 14674-72-7
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: